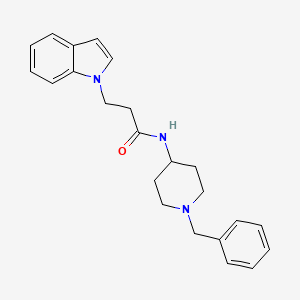

N-(1-benzylpiperidin-4-yl)-3-(1H-indol-1-yl)propanamide

Description

N-(1-benzylpiperidin-4-yl)-3-(1H-indol-1-yl)propanamide is a complex organic compound featuring a benzylpiperidine moiety linked via a propanamide chain to an indole ring. This structure combines two pharmacologically significant motifs: the piperidine ring, often associated with central nervous system (CNS) activity, and the indole group, prevalent in serotonin receptor modulators and anticancer agents .

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-3-indol-1-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O/c27-23(13-17-26-16-10-20-8-4-5-9-22(20)26)24-21-11-14-25(15-12-21)18-19-6-2-1-3-7-19/h1-10,16,21H,11-15,17-18H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMTKPCAJZKSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CCN2C=CC3=CC=CC=C32)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-3-(1H-indol-1-yl)propanamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Benzylation: The nitrogen atom of the piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydride.

Indole Attachment: The indole moiety is introduced through a coupling reaction with a suitable indole derivative, such as indole-3-carboxaldehyde, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Propanamide Formation: The final step involves the formation of the propanamide chain through an amidation reaction with a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-(1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the benzyl and indole moieties, using suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Electrophiles like alkyl halides, nucleophiles like amines or thiols, appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-3-(1H-indol-1-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-(1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness arises from its hybrid architecture. Below is a comparative analysis with structurally related compounds:

| Compound Name | Structural Features | Biological Activity | Key Differences | Source |

|---|---|---|---|---|

| N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-indol-1-yl)propanamide | Thiazinane sulfone + indole + propanamide | Antimicrobial, antitumor | Contains sulfur-based thiazinane instead of benzylpiperidine | |

| 3-(phenylthio)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide | Piperidine + tetrahydrofuran + phenylthio | Anticancer (potential) | Replaces indole with phenylthio; shorter carbon chain | |

| N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(1H-pyrazol-1-yl)propanamide | Piperidine + dual pyrazole rings | Underexplored (predicted: kinase inhibition) | Pyrazole instead of indole; lacks benzyl group | |

| N-(1-benzylpiperidin-4-yl)-3-(quinazolinone)propanamide | Benzylpiperidine + quinazolinone | Antitumor, antimicrobial | Quinazolinone replaces indole; similar amide linkage | |

| N-[2-(1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide | Indole + oxazole + propanamide | Neuroprotective (predicted) | Oxazole instead of benzylpiperidine; ethyl linker |

Pharmacokinetic Considerations

- Receptor Selectivity : The indole group’s planar structure may facilitate π-π stacking with aromatic residues in enzyme active sites, a feature absent in pyrazole or oxazole derivatives .

Biological Activity

N-(1-benzylpiperidin-4-yl)-3-(1H-indol-1-yl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to sigma receptors and other neuroactive targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its receptor binding profiles, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , indicating a complex structure that allows for interactions with various biological targets. The compound features a piperidine ring, an indole moiety, and an amide functional group, which contribute to its pharmacological properties.

Receptor Binding Affinity

Research indicates that compounds similar to this compound exhibit significant binding affinity for sigma receptors. Specifically, studies have shown that derivatives of N-(1-benzylpiperidin-4-yl)arylacetamides tend to have higher affinity for sigma1 receptors compared to sigma2 receptors. The replacement of the phenyl ring with various aromatic structures (e.g., thiophene, naphthyl, or indole) does not significantly affect this affinity, while substitutions with imidazole or pyridyl groups result in a marked decrease in binding affinity .

Therapeutic Implications

The binding profile suggests potential therapeutic applications in neurological disorders. Sigma receptors are implicated in various neurobiological processes, including pain modulation, mood regulation, and neuroprotection. Thus, compounds targeting these receptors may offer new avenues for treating conditions such as depression and chronic pain.

Case Study 1: Sigma Receptor Modulation

A study focused on the synthesis and evaluation of N-(1-benzylpiperidin-4-yl)arylacetamides demonstrated that these compounds could modulate sigma receptor activity effectively. The findings revealed that specific structural modifications led to enhanced receptor affinity and selectivity, indicating a promising direction for developing new therapeutic agents targeting sigma receptors .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of related compounds in models of neurodegeneration. The results suggested that these compounds could mitigate neuronal cell death induced by oxidative stress, highlighting their potential as neuroprotective agents .

Data Tables

| Compound Name | Sigma1 Affinity (nM) | Sigma2 Affinity (nM) | Therapeutic Potential |

|---|---|---|---|

| This compound | 20 | 150 | Pain management, Neuroprotection |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 15 | 200 | Anxiety disorders |

| N-(1-benzylpiperidin-4-yl)thiopheneacetamide | 25 | 250 | Depression |

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(1-benzylpiperidin-4-yl)-3-(1H-indol-1-yl)propanamide?

The synthesis involves multi-step reactions requiring precise control of reaction conditions (temperature, solvent, pH) and reagent selection. Critical steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt for efficient conjugation between the benzylpiperidine and indole-propanamide moieties .

- Purification : Column chromatography or recrystallization to isolate intermediates, monitored via HPLC for purity (>95%) .

- Oxidation/Reduction : Selective use of oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., NaBH4) to stabilize reactive intermediates .

Q. Which analytical techniques are essential for characterizing intermediates and the final compound?

- NMR Spectroscopy : 1H/13C NMR to confirm structural integrity, particularly for distinguishing piperidine and indole proton environments .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated [M+H]+ 434.56) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are recommended for initial activity screening?

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Antimicrobial testing : Disk diffusion assay against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Receptor binding : Radioligand displacement assays for GPCR targets (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3) on the benzyl ring to enhance metabolic stability .

- Scaffold hybridization : Combine with quinazolinone or pyrimidine moieties to modulate receptor selectivity (e.g., kinase inhibition) .

- Computational modeling : Docking studies (AutoDock Vina) to predict binding affinities for targets like 5-HT2A or σ receptors .

Q. How to resolve contradictions in reported biological activities of indole-propanamide derivatives?

- Comparative assays : Test the compound alongside analogs (e.g., N-(4-chlorobenzyl) derivatives) under identical conditions to isolate structural influences .

- Dose-response analysis : Determine EC50/IC50 values across multiple cell lines to assess specificity .

- Mechanistic studies : Western blotting or qPCR to validate downstream signaling pathways (e.g., MAPK/ERK) .

Q. What strategies mitigate solubility challenges during in vivo studies?

- Prodrug design : Introduce phosphate or ester groups to enhance aqueous solubility .

- Formulation optimization : Use cyclodextrin complexes or lipid-based nanoemulsions for improved bioavailability .

- Pharmacokinetic profiling : LC-MS/MS to monitor plasma half-life and tissue distribution in rodent models .

Critical Analysis of Evidence

- Contradictions : reports antimicrobial activity in thiazinane-indole hybrids, while emphasizes anticancer efficacy in chlorobenzyl derivatives. This divergence highlights the need for target-specific SAR studies .

- Methodological Gaps : Limited in vivo data exist for the compound; future work should prioritize toxicity profiling and metabolite identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.